9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one
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Overview
Description
The compound 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one is a complex organic molecule with significant biological and chemical properties It is known for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one Common reagents used in the synthesis include trimethylchlorosilane and isobutyric anhydride . The reaction conditions often require an inert atmosphere, such as argon, and controlled temperatures to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in specialized reactors, with precise control over temperature, pressure, and reagent addition. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. Additionally, it can form complexes with nucleic acids, affecting their structure and function. These interactions are mediated by the compound’s functional groups, which enable it to form hydrogen bonds and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one
- 3-methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid
Uniqueness
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one: is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets
Properties
Molecular Formula |
C12H17N5O5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20) |
InChI Key |
OJTAZBNWKTYVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
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